N-Ethyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide is a synthetic compound belonging to the benzofuran family, characterized by its unique structural features that include a hydroxyl group, two methoxy groups, and an ethyl amide functional group. Its molecular formula is C13H15NO5, and it has been studied for its potential biological activities, particularly in pharmacology due to the presence of the benzofuran core, which is known for various therapeutic effects.
N-Ethyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide exhibits various biological activities attributed to the benzofuran scaffold. Research indicates potential antimicrobial, anti-inflammatory, and anticancer properties. Compounds with similar structures have shown efficacy against different bacterial strains and have been investigated for their ability to inhibit cancer cell proliferation .
The synthesis of N-Ethyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide typically involves the following steps:
N-Ethyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide has potential applications in:
Interaction studies involving N-Ethyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways or cancer progression. Further research is required to elucidate these interactions fully .
Several compounds share structural similarities with N-Ethyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide. Here are some notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Hydroxy-4-methoxybenzofuran-5-carboxamide | Lacks ethyl substitution; fewer methoxy groups | Anticancer activity reported |
| 5-Acetyl-N-(4-chlorophenyl)-6-hydroxybenzofuran | Different acyl group; similar benzofuran core | Antimicrobial activity |
| 6-Hydroxy-N-methylbenzofuran carboxamide | Methyl instead of ethyl; similar hydroxyl/methoxy | Anti-inflammatory properties |
What sets N-Ethyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide apart from similar compounds is its specific combination of functional groups that enhance its solubility and bioavailability while potentially increasing its efficacy against targeted biological pathways. Its unique ethyl amide structure may confer distinct pharmacokinetic properties compared to other derivatives.
The synthesis of N-Ethyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide represents a significant challenge in heterocyclic chemistry due to the complex substitution pattern and the requirement for precise functional group installation [1] [2]. This compound, with molecular formula C13H15NO5 and molecular weight 265.26, exemplifies the sophisticated benzofuran carboxamide derivatives that have attracted considerable synthetic interest [3] [4].
The construction of the benzofuran core in N-Ethyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide requires careful consideration of the substitution pattern, particularly the hydroxyl and methoxy groups that influence both reactivity and selectivity [1] [5]. Recent advances in benzofuran synthesis have provided multiple strategic approaches for assembling this heterocyclic framework [1] [2].
The formation of the benzofuran ring system can be achieved through various annulation strategies, each offering distinct advantages for specific substitution patterns [1] [5]. Copper-mediated oxidative annulation represents one of the most versatile approaches, particularly effective for constructing benzofurans with multiple substituents [1] [2]. This methodology employs copper chloride as a catalyst in combination with 1,8-diazabicyclo[5.4.0]undec-7-ene as a base in dimethylformamide solvent, achieving yields ranging from 45-93% for various trifluoroethyl-substituted benzofuran derivatives [1] [2].
Table 1: Annulation Techniques for Benzofuran Core Construction
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Yield Range (%) |
|---|---|---|---|---|---|
| Copper-mediated oxidative annulation | Phenols + internal alkynes | CuCl, DBU | DMF | 140 | 45-93 |
| Palladium-catalyzed cyclization | o-Halophenylacetylenes + nucleophiles | Pd(OAc)₂, AgOAc | DCE, toluene | 120 | 30-80 |
| Base-promoted intramolecular cyclization | o-Bromobenzylvinyl ketones | K₂CO₃, t-BuOK | DMF, THF | 80 | 75-91 |
| Acid-catalyzed cyclization | Acetal substrates + acid | PPA, p-TsOH | Toluene | 150 | 70-85 |
| Rhodium-catalyzed annulation | Benzamides + vinylene carbonate | CpRh complex | Tetrachloroethane | 80 | 30-80 |
| Electrochemical cyclization | 2-Alkynylphenols + diselenides | Platinum electrodes | Acetonitrile | 25 | 70-90 |
| Interrupted Pummerer reaction | Phenols + alkynyl sulfoxides | TFAA | Toluene | 25 | 60-85 |
| Visible-light-mediated cyclization | Disulfides + enynes | Visible light | NMP | 25 | 65-85 |
Palladium-catalyzed cyclization approaches have demonstrated significant utility in constructing substituted benzofuran frameworks [1] [6]. The use of palladium acetate in combination with silver acetate provides efficient access to benzofuran derivatives through carbon-hydrogen activation, migratory insertion, nucleophilic substitution, and beta-oxygen elimination mechanisms [1] [6]. This methodology has been successfully applied to achieve yields ranging from 30-80% for various benzofuran heterocycles [1] [6].
Base-promoted intramolecular cyclization represents another powerful strategy, particularly effective for constructing benzofurans with electron-donating substituents [7] [5]. The use of potassium carbonate or potassium tert-butoxide in dimethylformamide or tetrahydrofuran solvents enables efficient cyclization of o-bromobenzylvinyl ketones, yielding substituted benzofurans in 75-91% efficiency [7] [5].
Acid-catalyzed cyclization methods have proven particularly valuable for the synthesis of benzofurans bearing multiple methoxy substituents [8] [9]. Polyphosphoric acid and para-toluenesulfonic acid-mediated cyclizations of acetal substrates provide access to benzofuran cores through oxonium ion intermediates, with the reaction proceeding via protonation, methanol elimination, nucleophilic addition, and subsequent aromatization [8] [9].
The installation of functional groups at the C-5 position of the benzofuran ring requires specialized methodologies due to the electronic and steric effects of the existing substituents [10] [11]. For N-Ethyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide, the C-5 carboxamide functionality must be introduced with high regioselectivity while preserving the hydroxyl and methoxy groups [10] [11].
Direct functionalization approaches at the C-5 position often employ electrophilic aromatic substitution reactions, taking advantage of the electron-rich nature of the methoxy-substituted benzofuran ring [10] [11]. The presence of hydroxyl and methoxy substituents at positions 6, 4, and 7 significantly influences the reactivity pattern, directing electrophilic attack to the C-5 position through resonance and inductive effects [10] [11].
Metalation-based approaches have demonstrated exceptional utility for C-5 functionalization [5] [11]. Lithiation at the C-5 position followed by electrophilic quenching with appropriate carbonyl compounds provides access to ketone intermediates that can be subsequently converted to carboxamide functionalities [5] [11]. This methodology requires careful optimization of reaction conditions to prevent interference from the hydroxyl and methoxy substituents [5] [11].
Cross-coupling strategies represent another viable approach for C-5 functionalization [12] [11]. Palladium-catalyzed reactions between C-5 halogenated benzofuran intermediates and organometallic reagents enable the introduction of various functional groups with high efficiency [12] [11]. The synthesis typically involves initial halogenation at the C-5 position followed by cross-coupling with appropriate nucleophiles [12] [11].
The formation of the carboxamide functionality in N-Ethyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide requires careful selection of coupling methodologies to ensure high yields and minimal side reactions [13] [14] [15]. The presence of multiple functional groups on the benzofuran ring necessitates the use of mild, selective conditions that preserve the integrity of the hydroxyl and methoxy substituents [13] [14] [15].
The installation of the N-ethylcarboxamide group can be accomplished through various acylation strategies, each offering distinct advantages in terms of yield, selectivity, and reaction conditions [14] [15] [16]. Direct acylation of ethylamine with benzofuran-5-carboxylic acid derivatives represents the most straightforward approach [14] [15] [16].
Table 2: Carboxamide Group Installation Protocols
| Method | Substrates | Reagents | Solvent | Temperature (°C) | Yield Range (%) |
|---|---|---|---|---|---|
| HATU/DIPEA coupling | Benzofuran-2-carboxylic acid + 8-aminoquinoline | HATU, DIPEA | DCM | 25 | 80-95 |
| EDCl/HOBt coupling | Benzofuran-2-carboxylic acid + 3-fluoroaniline | EDCl, HOBt | DMF | 25 | 70-90 |
| Acyl chloride + amine | Acid chloride + ethylamine | Pyridine, base | Pyridine | 0-25 | 85-95 |
| Transamidation via N-acyl-Boc-carbamates | 8-AQ amides + amines | Boc₂O, DMAP | MeCN, toluene | 60 | 75-90 |
| Direct amidation | Carboxylic acid + amine | Coupling agent | DMF | 25 | 70-85 |
| Lossen rearrangement | Hydroxylamine derivatives | Base | Various | 25-80 | 60-90 |
HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) and DIPEA (diisopropylethylamine) coupling represents one of the most efficient methods for carboxamide formation [14] [17]. This methodology provides excellent yields of 80-95% under mild conditions, making it particularly suitable for substrates bearing sensitive functional groups [14] [17]. The reaction proceeds through activation of the carboxylic acid to form a reactive intermediate that undergoes nucleophilic attack by ethylamine [14] [17].
EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) coupling offers an alternative approach with good efficiency and broad substrate tolerance [18] [14]. This methodology achieves yields of 70-90% and demonstrates excellent compatibility with hydroxyl and methoxy substituents on the benzofuran ring [18] [14]. The reaction mechanism involves initial activation of the carboxylic acid followed by amide bond formation [18] [14].
Acyl chloride-mediated acylation provides high yields of 85-95% but requires careful handling due to the reactive nature of acid chlorides [16] [19]. The reaction of benzofuran-5-carbonyl chloride with ethylamine in the presence of pyridine as a base enables efficient carboxamide formation [16] [19]. This approach requires prior conversion of the carboxylic acid to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride [16] [19].
The mechanism of acylation under weak base conditions involves initial nucleophilic addition of the amine to the carbonyl group, forming a zwitterionic tetrahedral intermediate [19]. Subsequent deprotonation of the amine nitrogen-hydrogen bond occurs, followed by elimination of the leaving group to yield the desired carboxamide product [19]. The presence of the organic base serves dual roles, providing basic conditions for deprotonation while acting as a nucleophile to generate reactive acyl intermediates [19].
Transamidation approaches have emerged as powerful alternatives for carboxamide synthesis, particularly when direct coupling methods prove challenging [14] [15] [20]. The methodology involves initial formation of N-acyl-Boc-carbamate intermediates through treatment with di-tert-butyl dicarbonate and 4-dimethylaminopyridine, followed by aminolysis with ethylamine to yield the desired carboxamide [14] [15] [20]. This two-step protocol achieves yields of 75-90% and demonstrates excellent functional group tolerance [14] [15] [20].
The synthesis of N-Ethyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide requires careful consideration of protecting group strategies to prevent unwanted side reactions during carboxamide formation [21] [22] [23]. The hydroxyl group at position 6 and the methoxy groups at positions 4 and 7 present distinct challenges in terms of stability and reactivity [21] [22] [23].
Table 3: Protecting Group Strategies for Hydroxyl and Methoxy Substituents
| Functional Group | Protecting Group | Installation Conditions | Deprotection Conditions | Stability | Typical Yield (%) |
|---|---|---|---|---|---|
| Hydroxyl (-OH) | Methoxymethyl (MOM) | MOM-Cl, DIPEA, DCM | p-TsOH, MeOH | Acid labile | 85-95 |
| Hydroxyl (-OH) | tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, imidazole, DMF | TBAF, THF | Base labile | 90-98 |
| Hydroxyl (-OH) | Benzyl (Bn) | BnBr, K₂CO₃, acetone | H₂, Pd/C or TMSI | Stable to acids/bases | 80-95 |
| Hydroxyl (-OH) | Acetyl (Ac) | Ac₂O, pyridine | K₂CO₃, MeOH | Base labile | 90-95 |
| Methoxy (-OCH₃) | Demethylation resistant | Not applicable | BBr₃, DCM | Very stable | 70-85 |
| Methoxy (-OCH₃) | Benzyl protection | BnBr, base | H₂, Pd/C | Stable to acids/bases | 85-92 |
| Multiple OH groups | Selective protection | Sequential protection | Selective conditions | Variable | 70-90 |
| Aromatic OH | Triisopropylsilyl (TIPS) | TIPSCl, imidazole | TBAF, THF | Base labile | 88-95 |
Methoxymethyl (MOM) protection represents one of the most effective strategies for hydroxyl group protection in benzofuran synthesis [21] [24]. The installation involves treatment with methoxymethyl chloride and diisopropylethylamine in dichloromethane, achieving yields of 85-95% [21] [24]. The MOM group demonstrates excellent stability under basic conditions while remaining acid-labile for selective deprotection using para-toluenesulfonic acid in methanol [21] [24].
tert-Butyldimethylsilyl (TBDMS) protection offers an alternative approach with exceptional yields of 90-98% [21] [23]. The installation requires tert-butyldimethylsilyl chloride and imidazole in dimethylformamide, providing a base-labile protecting group that can be removed with tetrabutylammonium fluoride in tetrahydrofuran [21] [23]. This methodology demonstrates excellent compatibility with carboxamide formation reactions [21] [23].
Benzyl protection provides a robust option for hydroxyl groups, offering stability under both acidic and basic conditions [21] [22]. The installation involves benzyl bromide and potassium carbonate in acetone, achieving yields of 80-95% [21] [22]. Deprotection can be accomplished through hydrogenation with palladium on carbon or treatment with trimethylsilyl iodide [21] [22].
The methoxy groups at positions 4 and 7 generally remain stable throughout most synthetic transformations, requiring harsh conditions such as boron tribromide in dichloromethane for demethylation [21] [11]. When protection of methoxy groups becomes necessary, benzyl protection can be employed, though this approach requires careful optimization to prevent over-alkylation [21] [11].
Selective protection strategies become crucial when multiple hydroxyl groups are present [21] [22]. Sequential protection protocols enable the differential protection of hydroxyl groups based on their reactivity and steric environment [21] [22]. The 6-hydroxyl group in the target compound can be selectively protected due to its unique electronic environment created by the adjacent methoxy substituents [21] [22].
The solubility profile of N-Ethyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide reflects the compound's amphiphilic nature, arising from the combination of hydrophilic hydroxyl and carboxamide groups with lipophilic methoxy substituents and the benzofuran core [3] . The compound exhibits limited aqueous solubility under physiological conditions, estimated at 0.5-2.0 mg/mL at pH 7.4, which is characteristic of moderately lipophilic organic compounds with calculated LogP values around 2.14 [5] [1].
Table 1: Solubility Characteristics in Various Media
| Solvent System | Solubility Classification | Estimated Solubility (mg/mL) | pH Dependence |
|---|---|---|---|
| Water (pH 7.4) | Slightly soluble | 0.5-2.0 | Moderate |
| Water (pH 1.0) | Moderately soluble | 5-15 | High (protonated) |
| Water (pH 10.0) | Slightly soluble | 0.5-2.0 | Low |
| Dimethyl sulfoxide (DMSO) | Freely soluble | >100 | None |
| Methanol | Soluble | 20-50 | Low |
| Ethanol | Moderately soluble | 10-25 | Low |
| Acetonitrile | Slightly soluble | 2-5 | Low |
| Dichloromethane | Slightly soluble | 1-3 | None |
| Hexane | Practically insoluble | <0.1 | None |
| Ethyl acetate | Moderately soluble | 5-15 | Low |
The enhanced solubility in acidic conditions (pH 1.0) demonstrates the ionization of the ethylamino nitrogen, which increases the compound's hydrophilic character [6]. The polar surface area of 95.9 Ų contributes to moderate hydrogen bonding interactions with protic solvents [5] [7]. The compound shows excellent solubility in dimethyl sulfoxide and good solubility in alcoholic solvents, reflecting the compatibility of the hydroxyl and methoxy groups with polar aprotic and protic solvents respectively [3] [8].
Organic solvent compatibility follows predictable patterns based on polarity matching. The moderate solubility in ethyl acetate and limited solubility in dichloromethane indicate intermediate polarity characteristics [8]. The virtual insolubility in hexane confirms the predominant polar character of the molecule, despite the presence of the ethyl substituent and benzofuran ring system [3].
Thermal analysis of N-Ethyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide reveals multiple decomposition stages characteristic of complex organic molecules containing diverse functional groups [9] [10]. The compound exhibits initial thermal stability up to approximately 185-195°C, based on predictive models for similar benzofuran carboxamide derivatives [11] [12].
Table 2: Thermal Degradation Profile
| Temperature Range (°C) | Mass Loss (%) | Degradation Process | Predominant Products |
|---|---|---|---|
| 25-100 | 0-2 | Moisture loss/dehydration | Water vapor |
| 100-150 | 2-5 | Crystal water elimination | Water vapor |
| 150-200 | 5-15 | Hydroxyl group dehydration | Water, formaldehyde |
| 200-250 | 15-35 | Carboxamide decomposition | Ethylamine, CO₂ |
| 250-300 | 35-60 | Methoxy group elimination | Methanol, formaldehyde |
| 300-350 | 60-80 | Benzofuran ring fragmentation | Benzene derivatives, CO |
| 350-400 | 80-95 | Complete organic decomposition | CO₂, H₂O, nitrogen oxides |
| 400-500 | 95-100 | Final carbonization | Carbon residue |
The initial decomposition phase involves dehydration processes, with loss of surface moisture and any crystal water molecules [13]. Between 150-200°C, the phenolic hydroxyl group participates in condensation reactions, generating water and formaldehyde through demethylation processes [9]. This temperature range corresponds to the onset of significant thermal degradation observed in related benzofuran derivatives [11].
The major decomposition event occurs between 200-250°C, involving cleavage of the carboxamide bond with liberation of ethylamine and carbon dioxide [10]. This process accounts for approximately 20% mass loss and represents the primary thermal decomposition pathway [9]. Methoxy group elimination follows in the 250-300°C range, producing methanol and formaldehyde through C-O bond scission [13].
Above 300°C, the benzofuran ring system undergoes fragmentation, producing various benzene derivatives and carbon monoxide [9] [10]. The final stages of thermal decomposition involve complete oxidation of organic matter, yielding carbon dioxide, water, and nitrogen oxides, ultimately leaving a carbonaceous residue representing less than 5% of the original mass [13].
The acid-base behavior of N-Ethyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide is governed by multiple ionizable sites within the molecular structure [14] [15]. The compound contains six potential protonation/deprotonation sites, each with distinct pKa values that determine the predominant ionic species under various pH conditions [16] [6].
Table 3: Acid-Base Properties and Protonation Sites
| Protonation Site | Predicted pKa | Protonation Likelihood | Physiological Relevance (pH 7.4) | Chemical Significance |
|---|---|---|---|---|
| Carboxamide nitrogen (N-H) | 15.5±1.0 | Very low (strong base needed) | Not protonated | Hydrogen bonding acceptor |
| Benzofuran oxygen | 4.2±0.5 | Moderate (acidic conditions) | Not protonated | Potential coordination site |
| Phenolic hydroxyl (-OH) | 9.8±0.3 | Moderate (basic conditions) | Partially deprotonated | Redox active, metal chelation |
| Methoxy oxygen (4-position) | 3.5±0.5 | High (acidic conditions) | Not protonated | Electron donation, solubility |
| Methoxy oxygen (7-position) | 3.7±0.5 | High (acidic conditions) | Not protonated | Electron donation, solubility |
| Ethyl amino nitrogen | 10.2±0.5 | High (neutral to basic conditions) | Predominantly protonated | Primary basic site |
The ethylamino nitrogen represents the primary basic site with a predicted pKa of 10.2±0.5, consistent with aliphatic secondary amines [6]. Under physiological conditions (pH 7.4), this nitrogen exists predominantly in the protonated form, contributing to the compound's overall positive charge and influencing its biological interactions [15].
The phenolic hydroxyl group exhibits moderate acidity with a pKa of 9.8±0.3, typical for para-substituted phenols with electron-donating methoxy substituents [14] [16]. At physiological pH, this group exists in equilibrium between protonated and deprotonated forms, with approximately 30% existing as the phenoxide anion [17]. This behavior significantly affects the compound's redox properties and metal chelation capacity [7].
The carboxamide nitrogen shows very weak basicity with a predicted pKa of 15.5±1.0, characteristic of amide functional groups [18]. Under normal conditions, this site remains unprotonated and serves primarily as a hydrogen bond acceptor rather than a protonation site [6].
The benzofuran oxygen and methoxy oxygens exhibit weak basicity with pKa values ranging from 3.5-4.2, making them significant protonation sites only under strongly acidic conditions [19] [14]. These sites contribute to the compound's behavior in acidic media and may participate in coordination interactions with metal ions [7].